

# Application Notes: BSc5371 in a Murine Model of Acute Gouty Arthritis

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Compound of Interest		
Compound Name:	BSc5371	
Cat. No.:	B1192415	Get Quote

#### Introduction

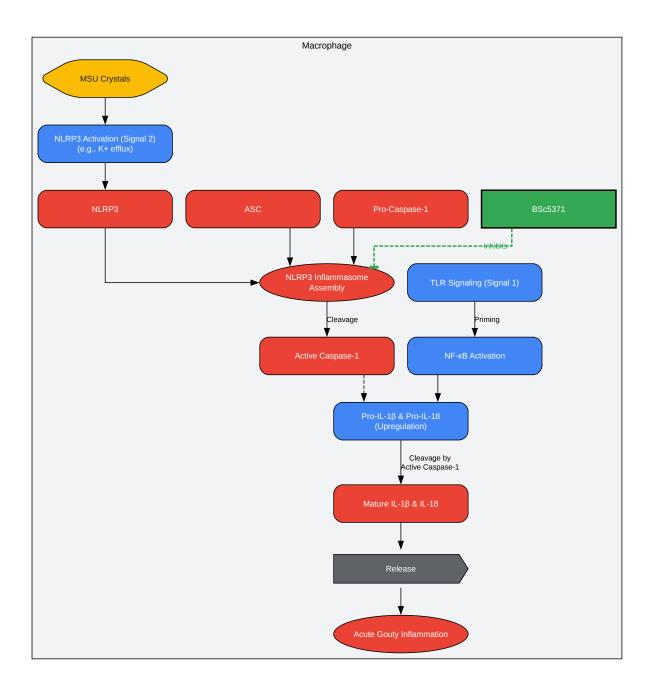
Gout is a prevalent form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] This deposition triggers a potent inflammatory response, a key component of which is the activation of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome in innate immune cells like macrophages.[1][3][4] Upon activation by MSU crystals, the NLRP3 inflammasome assembles, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] The release of IL-1 $\beta$  is a critical event that initiates a cascade of inflammatory responses, including the recruitment of neutrophils to the joint, resulting in the characteristic severe pain, swelling, and redness of an acute gout attack.[4][5]

BSc5371 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. By directly binding to a key component of the inflammasome complex, BSc5371 prevents its assembly and subsequent activation of caspase-1. This mechanism of action makes BSc5371 a promising therapeutic candidate for mitigating the acute inflammatory response in gout. These application notes provide an overview of the use of BSc5371 in a preclinical murine model of MSU-induced acute gouty arthritis.

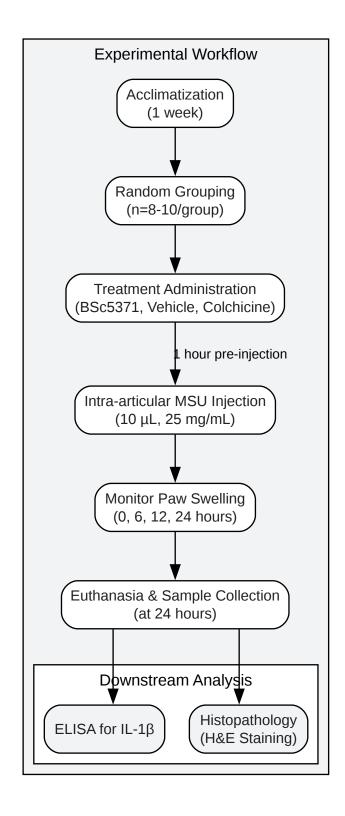
#### Mechanism of Action of BSc5371

The diagram below illustrates the proposed mechanism of action for **BSc5371** in inhibiting the NLRP3 inflammasome pathway.









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### References

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